molecular formula C18H21N3O2S B2675077 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one CAS No. 1705092-09-6

2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2675077
CAS No.: 1705092-09-6
M. Wt: 343.45
InChI Key: MUAGJZUBZUMVQF-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one is a synthetic heterocyclic compound designed for chemical biology and drug discovery research. It features a complex molecular architecture that incorporates a 1,4-thiazepane ring—a seven-membered ring containing sulfur and nitrogen—linked to a pyridazinone moiety. This structure is of significant interest in medicinal chemistry due to the known pharmacological relevance of its components; the pyridazinone scaffold is frequently explored in the development of ligands for various cellular targets . Research into similar fused heterocyclic systems has demonstrated their potential as hits for cancer-relevant cellular proteins through methodologies like inverse virtual screening, which helps identify potential protein targets for novel small molecules . The presence of the 1,4-thiazepane core, as found in related structures like naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, further supports its utility in constructing diverse chemical libraries for biological evaluation . This compound is intended for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex polycyclic frameworks. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this molecule to probe new areas of chemical space and investigate its interactions with biological targets.

Properties

IUPAC Name

2-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-14-5-2-3-6-15(14)16-8-10-20(11-12-24-16)18(23)13-21-17(22)7-4-9-19-21/h2-7,9,16H,8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAGJZUBZUMVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include pyridazinone derivatives and thiazepane intermediates. Common synthetic routes may involve:

    Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the Thiazepane Ring: This step may involve the reaction of the pyridazinone core with thiazepane intermediates under specific conditions, such as the use of catalysts or specific solvents.

    Functional Group Modifications: Further modifications to introduce the o-tolyl group and other functional groups may be carried out using standard organic reactions like Friedel-Crafts alkylation or acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups on the pyridazinone or thiazepane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.

Scientific Research Applications

Anticancer Potential

Research has indicated that derivatives of thiazepane compounds exhibit significant anticancer properties. A study involving the synthesis of new bi-cyclic structures reported their effectiveness against various cancer cell lines. The compound's ability to inhibit specific cellular targets makes it a candidate for further development as an anticancer agent .

Enzyme Inhibition

Another application is in the inhibition of key enzymes such as factor Xa, which plays a crucial role in the coagulation cascade. Compounds similar to 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one have shown promise as anticoagulants by selectively inhibiting this enzyme .

Case Studies

  • Synthesis and Testing for Anticancer Activity
    • A recent publication detailed the synthesis of various thiazepane derivatives and their testing against cancer cell lines. The results indicated that certain modifications to the thiazepane structure significantly enhanced cytotoxicity against specific cancer types .
  • Factor Xa Inhibition
    • In another study, researchers synthesized a series of thiazolidinones and evaluated their capacity to inhibit factor Xa. The results suggested that structural modifications could lead to improved efficacy and selectivity .

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, which are involved in fibrosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

6-(3-((E)-2,3-dihydro-2-(4-chlorophenyl)benzo[b][1,4]thiazepin-4-yl)phenylamino)-pyridazin-3(2H)-one (4g)
  • Core Structure: Pyridazinone fused with a benzo[b][1,4]thiazepine ring.
  • Substituents : 4-chlorophenyl group on the thiazepine ring.
  • Structural Differences: The benzo-fused thiazepine in 4g increases ring rigidity compared to the non-fused 1,4-thiazepane in the target compound.
  • Hypothesized Properties: Increased polarity due to the chloro substituent may reduce lipophilicity (lower logP) compared to the target compound.
Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent Compounds)
  • Core Structure : Pyrido[1,2-a]pyrimidin-4-one, a bicyclic system with nitrogen atoms at positions 1 and 3.
  • Substituents : Benzoxazolyl/benzothiazolyl groups and piperazine derivatives (e.g., 3S-3-methylpiperazine).
  • Piperazine rings enhance solubility, while methyl groups on benzoxazole/thiazole may improve metabolic stability.
  • Hypothesized Properties :
    • Piperazine substituents likely increase aqueous solubility compared to the thiazepane-containing target compound.
    • Stereochemistry (e.g., 3S-methylpiperazine) could influence enantioselective interactions with biological targets .

Structural and Functional Comparison Table

Parameter Target Compound Compound 4g Patent Pyrido-pyrimidinones
Core Structure Pyridazinone Pyridazinone + benzo-thiazepine Pyrido[1,2-a]pyrimidin-4-one
Key Heterocycles 1,4-Thiazepane Benzo[b][1,4]thiazepine Piperazine, benzoxazole/thiazole
Substituents o-Tolyl (ortho-methylphenyl) 4-Chlorophenyl Methylbenzoxazolyl, 3S-methylpiperazine
Flexibility High (non-fused thiazepane) Low (fused ring system) Moderate (piperazine rotation)
Lipophilicity (logP)* Moderate (predicted) Lower (due to Cl substituent) Variable (piperazine may reduce logP)
Therapeutic Implications Potential CNS/cardiovascular applications Antimicrobial/antioxidant (inferred) Likely kinase inhibitors (patent context)

*Predicted values based on substituent effects; experimental data unavailable.

Biological Activity

The compound 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one is a heterocyclic derivative notable for its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including synthesis methods and case studies.

Chemical Structure and Properties

The molecular structure of the compound features a pyridazinone core linked to a thiazepane ring with an o-tolyl substituent. This unique configuration suggests potential interactions with various biological targets.

Property Value
Molecular Formula C14H18N2O2S
Molecular Weight 270.37 g/mol
CAS Number 1705092-09-6

The biological activity of 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one is primarily attributed to its interaction with specific molecular targets. Preliminary studies indicate that it may inhibit bacterial cell wall synthesis and induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and survival .

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • HEP3BPN 11 (liver cancer)
    • MDA 453 (breast cancer)
    • HL60 (leukemia)

The cytotoxicity was evaluated using the MTT assay, revealing significant dose-dependent effects:

Compound Cell Line Cytotoxicity (%) at 100 µM
4aHEP3BPN 1176.78 ± 0.7
4bHL6071.55 ± 0.88
4eMDA 45379.04 ± 0.2

These results indicate promising anticancer properties, warranting further investigation into the underlying mechanisms .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, potentially acting against a range of bacterial strains. The mechanism may involve interference with ribosomal function, similar to other oxazolidinones, which are known for their antibacterial effects.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of pyridazinone, including the target compound, and evaluated their biological activities. The derivatives showed varying degrees of anticancer and antimicrobial activities .
  • Inhibition of Proangiogenic Cytokines : Selected derivatives were assessed for their ability to inhibit proangiogenic cytokines such as TNFα and IL6, which are critical in tumor progression. Compounds demonstrated significant inhibition at concentrations as low as 0.01 mM .
  • Antioxidant Activity : The DPPH radical scavenging assay indicated that the compound has moderate antioxidant activity, suggesting potential protective effects against oxidative stress in biological systems .

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